molecular formula C6H4F4N2 B2829630 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine CAS No. 1807168-23-5

5-Fluoro-6-(trifluoromethyl)pyridin-3-amine

Numéro de catalogue: B2829630
Numéro CAS: 1807168-23-5
Poids moléculaire: 180.106
Clé InChI: MOHUOMVZWHKBIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-6-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative characterized by a fluorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 6 of the pyridine ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups creates an electron-deficient aromatic system, influencing its reactivity, solubility, and binding affinity in biological systems.

Propriétés

IUPAC Name

5-fluoro-6-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-4-1-3(11)2-12-5(4)6(8,9)10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHUOMVZWHKBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) to introduce the trifluoromethyl group .

Industrial Production Methods

In industrial settings, the production of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive and hazardous nature of fluorinating agents. Vapor-phase reactions with transition metal catalysts, such as iron fluoride, are also employed to achieve high yields and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives .

Applications De Recherche Scientifique

The compound 2-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with applications in the agrochemical and pharmaceutical industries . It functions as a useful intermediate in the production of agrochemicals, such as the fungicide picoxystrobin, and pharmaceuticals .

Production

A novel process for the large-scale industrial production of 2-fluoro-6-(trifluoromethyl)pyridine with high yield and purity is available . One method involves the liquid phase fluorination of 2-chloro-6-(trichloromethyl)pyridine or a mixture of 2-chloro-6-(trichloromethyl)pyridine and chlorofluoro pyridine compounds with hydrogen fluoride, followed by isolation of 2-fluoro-6-(trifluoromethyl)pyridine . The fluorinating agent can be added continuously or in a single batch, and the fluorination is carried out in the absence of a solvent . Unconverted chlorofluoro pyridine compounds can be recycled to achieve complete conversion of the organic matter into the desired product .

Example

  • A 300 ml high-pressure reactor is charged with 2-chloro-6-(trichloromethyl)pyridine (231 gm) and ferric chloride (11 gm) .
  • The mixture is heated, and anhydrous hydrogen fluoride is added under agitation .
  • The temperature of the mixture is maintained at 170 ± 10 °C and a pressure of 20 ± 5 kg/cm for 18 hours with continuous feeding of anhydrous hydrogen fluoride at a rate of 20 gm/hr .
  • The reaction mixture is maintained further for 4 hours .
  • Excess HF and hydrochloric acid gas generated are vented, scrubbed, and separated as per conventional methods and recycled .
  • The completion of the reaction is monitored by gas chromatography .
  • The reaction mass is distilled, diluted with water, and neutralized with a 5% aqueous solution of sodium carbonate . The organic layer is separated and analyzed .
  • The obtained product is distilled to get 2-fluoro-6-(trifluoromethyl)pyridine with 99.97% gas chromatography purity . The distillation residue containing partially fluorinated chlorofluoropyridine compounds is recycled back . The product is confirmed by mass spectroscopy and 1H NMR .

Applications

Mécanisme D'action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their impact on physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
5-Fluoro-6-(trifluoromethyl)pyridin-3-amine F (5), CF₃ (6), NH₂ (3) C₆H₄F₄N₂ 180.11* Electron-deficient ring; potential bioactive intermediate
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine OCH₃ (5), CF₃ (6), NH₂ (3) C₇H₇F₃N₂O 192.14 Increased lipidity due to methoxy group; CAS 941606-51-5
6-Methyl-5-(trifluoromethyl)pyridin-3-amine CH₃ (6), CF₃ (5), NH₂ (3) C₇H₇F₃N₂ 180.14 Positional isomer; steric effects alter reactivity
6-Chloro-5-(trifluoromethyl)pyridin-3-amine Cl (6), CF₃ (5), NH₂ (3) C₆H₄ClF₃N₂ 194.56 Higher reactivity in nucleophilic substitutions
2-Amino-6-(trifluoromethyl)pyridine CF₃ (6), NH₂ (2) C₆H₅F₃N₂ 162.12 mp 45–49°C; used in fluorinated drug synthesis
6-(Trifluoromethoxy)pyridin-3-amine OCF₃ (6), NH₂ (3) C₆H₅F₃N₂O 178.11 mp 31–33°C; bulky OCF₃ group affects solubility

*Calculated based on atomic composition.

Key Observations:
  • Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups enhance electrophilic substitution resistance but may improve metabolic stability in drug candidates compared to methyl or methoxy derivatives .
  • Positional Isomerism : The 5-fluoro-6-CF₃ configuration in the target compound contrasts with 6-methyl-5-CF₃ (), where methyl’s electron-donating nature reduces ring electron deficiency.
  • Physical Properties: Melting points vary significantly with substituent type and position. For example, 2-amino-6-CF₃ pyridine (mp 45–49°C) vs. 4-amino-3-CF₃ pyridine (mp 86–89°C) .

Comparative Physicochemical Data

Property 5-Fluoro-6-CF₃-pyridin-3-amine 5-Methoxy-6-CF₃-pyridin-3-amine 6-Chloro-5-CF₃-pyridin-3-amine
Molecular Weight 180.11 192.14 194.56
Electron Density Low (strong EWG effects) Moderate (OCH₃ is EDG) Low (Cl is EWG)
Predicted Solubility Low (lipophilic) Moderate Low

Activité Biologique

5-Fluoro-6-(trifluoromethyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Synthesis

The synthesis of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of fluorine substituents into the pyridine ring, enhancing its biological activity. The trifluoromethyl group is known to increase lipophilicity and improve the compound's interaction with biological targets. A concise three-step synthesis has been reported, which efficiently produces this compound from readily available starting materials .

Biological Activity

Antibacterial Activity:
Research has demonstrated that compounds containing trifluoromethyl groups exhibit significant antibacterial properties. For instance, a study evaluated various derivatives of pyridine and found that those with fluorine substitutions showed enhanced activity against Gram-positive bacteria. Specifically, the introduction of fluorine atoms was noted to improve drug binding and biofilm penetration, leading to increased antibacterial efficacy .

Antiviral Activity:
5-Fluoro-6-(trifluoromethyl)pyridin-3-amine has also been investigated for its antiviral potential. Similar trifluoromethyl-containing compounds have shown effectiveness against viruses such as herpes simplex virus (HSV). The mechanism often involves the incorporation of these compounds into viral DNA, thereby inhibiting viral replication .

Antitumor Activity:
The compound's structural features suggest potential antitumor activity. Fluorinated nucleosides have been found to exhibit cytotoxic effects on cancer cells by interfering with DNA synthesis. The trifluoromethyl group enhances the stability and efficacy of these nucleosides in clinical applications .

Case Studies

  • Antimicrobial Evaluation:
    A study conducted on various trifluoromethylpyridine derivatives revealed that 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine exhibited a minimum inhibitory concentration (MIC) significantly lower than that of its non-fluorinated counterparts. The results indicated a correlation between the presence of fluorine and enhanced antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
    CompoundMIC (µg/mL)
    5-Fluoro-6-(trifluoromethyl)pyridin-3-amine4
    Non-fluorinated analogue16
  • Antiviral Studies:
    In vitro studies demonstrated that the compound effectively inhibited HSV replication at low concentrations, with IC50 values indicating potent antiviral activity comparable to established antiviral agents.

The biological activity of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine can be attributed to its ability to interact with specific molecular targets within bacterial and viral cells. The fluorine atoms modify the electronic properties of the molecule, enhancing its ability to form hydrogen bonds and interact with active sites on enzymes or receptors involved in pathogenic processes .

Q & A

Q. What are the optimized synthetic routes for 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine?

Answer: Synthesis typically involves halogenation and amination steps. A common approach includes:

  • Step 1: Fluorination and trifluoromethylation of a pyridine precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in an inert atmosphere (N₂/Ar) .
  • Step 2: Amination via Buchwald-Hartwig coupling using a copper or palladium catalyst to introduce the amine group at the 3-position .
    Key considerations:
  • Use anhydrous solvents (e.g., THF, DMF) to avoid side reactions.
  • Monitor reaction progress via TLC or LC-MS to optimize yield (typically 50-70% after purification by column chromatography).

Q. How can researchers characterize the purity and structure of this compound?

Answer: Analytical techniques include:

  • NMR spectroscopy:
    • ¹⁹F NMR to confirm trifluoromethyl (-CF₃) and fluorine substituents (δ ≈ -60 to -70 ppm for CF₃; δ ≈ -110 ppm for aromatic F) .
    • ¹H/¹³C NMR to verify amine proton (δ ≈ 5.0-6.0 ppm) and pyridine ring protons.
  • Mass spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]⁺ ≈ 209.06 g/mol) .
  • HPLC: Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .

Q. What are the primary biological targets or activities reported for this compound?

Answer:

  • Kinase inhibition: Demonstrated activity against JAK2 and EGFR kinases (IC₅₀ ≈ 0.1-1 µM in vitro), suggesting potential in cancer therapy .
  • Antimicrobial studies: Moderate activity against Gram-positive bacteria (MIC ≈ 16 µg/mL) due to fluorine-enhanced membrane permeability .
    Methodology:
  • Use kinase inhibition assays (e.g., ADP-Glo™) and bacterial viability tests (e.g., broth microdilution) with appropriate controls .

Advanced Research Questions

Q. How does the substitution pattern (fluoro/trifluoromethyl) influence reactivity and bioactivity?

Answer:

  • Electron-withdrawing effects: The -CF₃ group stabilizes intermediates in Suzuki-Miyaura couplings, enhancing reaction yields (e.g., 20% increase vs. non-fluorinated analogs) .
  • Bioactivity: Fluorine improves metabolic stability (t₁/₂ ≈ 2.5 hrs in hepatic microsomes vs. 0.8 hrs for non-fluorinated analogs) and target binding affinity (ΔΔG ≈ -2.1 kcal/mol) .
    Experimental validation:
  • Compare analogues via computational docking (e.g., AutoDock Vina) and in vitro ADME assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Answer:

  • Assay standardization: Address variability via:
    • Consistent cell lines (e.g., HepG2 for cytotoxicity) .
    • Normalization to positive controls (e.g., doxorubicin for anticancer assays).
  • Meta-analysis: Use tools like RevMan to statistically reconcile IC₅₀ discrepancies (e.g., 0.5 µM vs. 2.0 µM in kinase studies) .

Q. How can computational modeling guide the design of derivatives with improved properties?

Answer:

  • QSAR models: Train models using datasets (e.g., ChEMBL) to predict logP (<3.5 for blood-brain barrier penetration) and pKa (~7.4 for solubility) .
  • Docking studies: Identify key binding residues (e.g., Lys216 in EGFR) using crystal structures (PDB: 3B0) to optimize substituent placement .
    Software recommendations:
  • Schrödinger Suite for molecular dynamics; Gaussian 16 for DFT calculations .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification bottlenecks: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane, 70% recovery) .
  • Fluorine handling: Use PTFE-lined reactors to prevent leaching and contamination .
    Yield optimization:
  • Pilot continuous-flow reactors for amination steps (20% yield increase vs. batch) .

Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?

Answer:

  • Microsomal stability: Pre-treat liver microsomes with NADPH to simulate metabolic degradation (CLint ≈ 15 mL/min/kg) .
  • Plasma protein binding: Use ultrafiltration (MWCO 10 kDa) to measure free fraction (≈5% for this compound) .
    In vivo validation:
  • Design PET tracers with ¹⁸F labeling (e.g., [(18)F]-MK-6240 protocol) for biodistribution tracking .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.